N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinamine
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinamine is a useful research compound. Its molecular formula is C21H29N3O4 and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.21580641 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Applications
Research on compounds with similar structures has primarily focused on their pharmacological potential. For example, compounds acting as serotonin 5HT2A receptor antagonists have been investigated for their utility in treating a range of conditions, including psychoses, depression, anxiety, drug addiction, and more. These studies highlight the therapeutic promise of complex organic molecules in addressing mental health disorders and related conditions (Habernickel, 2002).
Antimicrobial and Anti-Proliferative Activities
Another area of research involves the synthesis and evaluation of compounds for antimicrobial and anti-proliferative activities. For instance, N-Mannich bases derived from 1,3,4-oxadiazole compounds have shown promising in vitro inhibitory activity against pathogenic bacteria and yeast-like fungi, as well as anti-proliferative activity against various cancer cell lines. This suggests that similar compounds could be developed as potential treatments for infections and cancer (Al-Wahaibi et al., 2021).
Chemical Synthesis and Structural Studies
The chemical synthesis of complex molecules is a significant area of research, with studies focusing on the creation of novel compounds with potential pharmacological applications. For example, the synthesis of piperidine derivatives with a quinazoline ring system has been explored for their potential as antihypertensive agents, demonstrating the diverse therapeutic applications of synthesized compounds (Takai et al., 1986).
Material Science and Nanotechnology
Compounds with complex structures also find applications in material science and nanotechnology. For instance, the acylation of fullerene derivatives has been studied for creating multifullerene derivatives, showcasing the potential of organic chemistry in developing novel materials with unique properties (Zhang et al., 2002).
Properties
IUPAC Name |
[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]piperidin-1-yl]-(4-methyl-1,3-oxazol-5-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-15-20(28-14-22-15)21(25)24-10-5-6-17(13-24)23(2)11-9-16-7-8-18(26-3)19(12-16)27-4/h7-8,12,14,17H,5-6,9-11,13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBRARUCYAXPHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C(=O)N2CCCC(C2)N(C)CCC3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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